![molecular formula C10H18Cl2CuN2-2 B3028565 Copper(II) dichlorobipyridyl CAS No. 22393-36-8](/img/structure/B3028565.png)
Copper(II) dichlorobipyridyl
Overview
Description
Synthesis Analysis
The synthesis of copper(II) complexes often involves the reaction of copper salts with organic ligands in the presence of a suitable solvent. For example, the synthesis of polynuclear copper(II) complexes with pyridine derivatives involves the use of azido bridging ligands and nitrate counterions . Similarly, copper(II) complexes with bispidine ligands are prepared by reacting copper salts with the corresponding bispidine ligands . These methods typically yield crystalline complexes that can be isolated and characterized using various techniques.
Molecular Structure Analysis
The molecular structures of copper(II) complexes are determined using X-ray crystallography. These structures reveal the coordination environment of the copper ions, the geometry of the complexes, and the intermolecular interactions. For instance, the structure of a dichlorobis(thiazole)copper(II) complex shows infinite chains of doubly chloride bridged copper(II) ions . Copper(II) complexes with tripyridylalkylamine ligands exhibit square pyramidal geometries with various axial and equatorial ligands . The structural details provide essential information about the bonding and geometry around the copper centers.
Chemical Reactions Analysis
Copper(II) complexes participate in various chemical reactions, including redox processes and reactions with small molecules like dioxygen. The reactivity of copper(I) complexes with dioxygen has been studied, leading to the formation of dinuclear peroxo complexes or fluoride-bridged dinuclear copper(II) complexes . The reactivity is influenced by the ligand environment and the geometry of the copper center.
Physical and Chemical Properties Analysis
The physical and chemical properties of copper(II) complexes, such as magnetic behavior and electronic spectra, are closely related to their molecular structures. Magnetic susceptibility measurements reveal the nature of magnetic interactions within the complexes, which can be ferromagnetic or antiferromagnetic depending on the bridging ligands and the copper-copper separations . The electronic and EPR spectra provide information about the electronic structure and the oxidation state of the copper centers 10.
Mechanism of Action
Target of Action
Copper(II) dichlorobipyridyl primarily targets enzymes and proteins that require copper as a cofactor . Copper is involved in several enzymes, playing a crucial role in ROS production, tumor progression, metastasis, and angiogenesis . It is also found at high levels in serum and tissues of several types of human cancers .
Mode of Action
This compound interacts with its targets by cycling between its reduced Cu(I) and oxidized Cu(II) states . This redox-cycling propensity is vital for copper to act as a catalytic co-factor in enzymes . The compound’s interaction with its targets leads to changes in the redox state of the cell, affecting various cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it is involved in the glutathione and NRF2 redox pathways . It also plays a role in metal homeostasis, altering labile Cu(I)/Cu(II) ratios through an increase in labile Cu(II), while overall labile copper levels decrease . Furthermore, copper is coordinated by salubrinal through the thionic group, showing a DPPH radical scavenging ability higher than that of salubrinal alone .
Pharmacokinetics
Copper complexes have been shown to exhibit cytotoxic effects on a panel of human cancer cell lines and anti-inflammatory potential in vitro . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has significant molecular and cellular effects. For instance, copper (II) ions in organelles called mitochondria directly catalyze the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Moreover, bioavailable copper has pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dichlorocopper;2-piperidin-1-id-2-ylpiperidin-1-ide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h9-10H,1-8H2;2*1H;/q-2;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYCKBWPILABH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N-]C(C1)C2CCCC[N-]2.Cl[Cu]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2CuN2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22393-36-8 | |
Record name | Copper(II) dichlorobipyridyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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